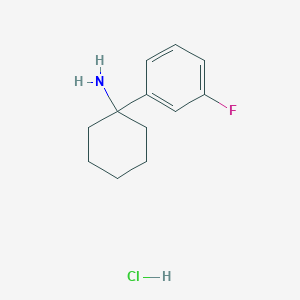

1-(3-Fluorophenyl)-cyclohexanamine HCl

Description

Historical Context and Discovery

The development of 1-(3-Fluorophenyl)-cyclohexanamine hydrochloride emerged from systematic investigations into phenylcyclohexylamine derivatives during the late 20th century. Research conducted in the 1990s by Blake and colleagues established the foundational understanding of 1-phenylcycloalkylamines as a distinct class of compounds with anticonvulsant properties. The specific investigation of the 3-fluorophenyl variant, commonly referenced as 3-F-PCA in research literature, was part of a broader exploration of halogenated phenylcyclohexylamine analogues. These compounds were developed as part of efforts to identify structurally related compounds to phencyclidine that maintained beneficial properties while reducing undesirable effects. The fluorinated derivative was synthesized and characterized to examine how the introduction of a fluorine atom at the meta position of the phenyl ring would influence the compound's chemical and biological properties.

The compound was first catalogued in chemical databases in the early 2000s, with the Chemical Abstracts Service assigning registry number 125827-86-3 to the free base form and 125802-18-8 to the hydrochloride salt. The systematic study of this compound contributed to understanding structure-activity relationships within the phenylcyclohexylamine family. Research conducted at Neurogen Corporation provided critical early data on the compound's properties and established its position within the broader class of phenylcycloalkylamine compounds. The compound's development represents part of the ongoing effort to explore fluorinated organic molecules for potential therapeutic applications.

Chemical Classification and Nomenclature

1-(3-Fluorophenyl)-cyclohexanamine hydrochloride belongs to the chemical classification of fluorinated aromatic amines, specifically within the subcategory of phenylcyclohexylamine derivatives. The compound is systematically named as 1-(3-fluorophenyl)cyclohexan-1-amine hydrochloride according to International Union of Pure and Applied Chemistry nomenclature standards. Alternative naming conventions include 1-(3-Fluorophenyl)cyclohexanamine and 1-(3-Fluorophenyl)cyclohexylamine, reflecting different approaches to describing the cyclohexyl-amine structural unit.

The molecular structure consists of a cyclohexane ring with an amine functional group at the 1-position and a 3-fluorophenyl substituent also attached at the 1-position. The hydrochloride salt form results from protonation of the amine nitrogen by hydrochloric acid, creating a stable crystalline solid suitable for research applications. The compound's classification as a substituted cyclohexanamine places it within a broader family of cycloalkylamine compounds that have been extensively studied for their chemical and biological properties.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₂H₁₆FN | C₁₂H₁₇ClFN |

| Molecular Weight | 193.265 g/mol | 229.72 g/mol |

| CAS Registry Number | 125827-86-3 | 125802-18-8 |

| IUPAC Name | 1-(3-fluorophenyl)cyclohexan-1-amine | 1-(3-fluorophenyl)cyclohexan-1-amine hydrochloride |

The structural identification is supported by spectroscopic data, including Nuclear Magnetic Resonance and Mass Spectrometry analysis. The compound's InChI (International Chemical Identifier) is InChI=1S/C12H16FN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2, providing a standardized representation of its molecular structure.

Significance in Organic Chemistry Research

1-(3-Fluorophenyl)-cyclohexanamine hydrochloride has gained considerable significance in organic chemistry research due to its role as a model compound for studying structure-activity relationships in phenylcyclohexylamine derivatives. The compound has been utilized extensively in neurochemical research, particularly in studies examining N-methyl-D-aspartate receptor interactions. Research has demonstrated that this compound acts as an uncompetitive antagonist of the N-methyl-D-aspartate receptor-channel complex, providing valuable insights into the mechanism of action of this class of compounds.

The compound's significance extends to medicinal chemistry research, where it serves as a structural template for developing new pharmaceutical agents. Its incorporation into various synthetic pathways has contributed to the understanding of fluorinated organic chemistry and the effects of fluorine substitution on molecular properties. The compound has been referenced in patent literature related to substituted aminocyclohexane derivatives, indicating its relevance to pharmaceutical development. Research has shown that the 3-fluorophenyl substitution pattern contributes to enhanced potency compared to other positional isomers, making it a valuable reference compound for comparative studies.

The synthesis of 1-(3-Fluorophenyl)-cyclohexanamine hydrochloride involves standard organic chemistry techniques, typically achieving high purity products suitable for research applications. The compound's stability in its hydrochloride salt form makes it particularly valuable for long-term studies and comparative investigations. Its role in research has contributed to broader understanding of how fluorine substitution affects molecular conformation, electronic properties, and biological activity in aromatic amine systems.

Structural Relationship to Fluorinated Phenylcyclopropylamines

While 1-(3-Fluorophenyl)-cyclohexanamine hydrochloride is not itself a cyclopropylamine derivative, it shares important structural relationships with fluorinated phenylcyclopropylamines through its core phenylamine framework and fluorine substitution pattern. The compound belongs to a broader family of fluorinated phenylcycloalkylamines that includes various ring sizes, from cyclopropyl to cyclohexyl derivatives. Research has shown that compounds such as 1-(3-Fluorophenyl)cyclopropan-1-amine share the same 3-fluorophenyl substitution pattern but with a three-membered ring instead of the six-membered cyclohexyl ring.

The structural comparison between cyclohexyl and cyclopropyl derivatives reveals important insights into how ring size affects molecular properties. The cyclohexyl ring in 1-(3-Fluorophenyl)-cyclohexanamine provides greater conformational flexibility compared to the rigid cyclopropyl ring found in related compounds. This flexibility contributes to different binding characteristics and biological activities between the two classes of compounds. The 3-fluorophenyl moiety remains consistent across both structural types, suggesting that this substitution pattern is particularly important for biological activity.

| Compound Type | Ring Size | Molecular Formula | CAS Number | Molecular Weight |

|---|---|---|---|---|

| Cyclopropylamine | 3-membered | C₉H₁₀FN | 764647-70-3 | 151.18 g/mol |

| Cyclohexylamine | 6-membered | C₁₂H₁₆FN | 125827-86-3 | 193.265 g/mol |

The electronic effects of the 3-fluorophenyl substituent are similar in both compound classes, with the fluorine atom influencing the electron density distribution in the aromatic ring system. However, the different ring sizes result in distinct spatial arrangements of the amine functionality relative to the fluorinated phenyl group. Research has demonstrated that both compound types interact with N-methyl-D-aspartate receptors, but with different binding affinities and selectivity profiles. The structural relationship between these compound classes has provided valuable insights into the design of new fluorinated organic compounds and has contributed to understanding structure-activity relationships in phenylcycloalkylamine chemistry.

Propriétés

IUPAC Name |

1-(3-fluorophenyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12;/h4-6,9H,1-3,7-8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARCOTMUPUMNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125802-18-8 | |

| Record name | Cyclohexanamine, 1-(3-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125802-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Titanium-Mediated Nitrile Alkylation

A widely cited method involves reacting 3-fluorobenzonitrile with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide. The protocol, adapted from Wang et al. (2023), proceeds as follows:

- Reagents :

- 3-Fluorobenzonitrile (5 mmol)

- Ethylmagnesium bromide (10 mmol, 3 M in ether)

- Ti(Oi-Pr)₄ (5.5 mmol)

- BF₃·OEt₂ (10 mmol)

Procedure :

- The nitrile and Ti(Oi-Pr)₄ are dissolved in anhydrous diethyl ether at −70°C.

- Ethylmagnesium bromide is added dropwise, forming a titanium-imine intermediate.

- BF₃·OEt₂ is introduced to facilitate cyclohexane ring closure via a [2+2] cycloaddition.

- Hydrolysis with 1 N HCl yields the primary amine, which is subsequently converted to the hydrochloride salt.

Bromoethane Intermediate Route

An alternative approach from US Patent 8,877,975B2 employs 2-bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone as a key intermediate:

- The ethanone is reacted with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one in the presence of an inorganic base (e.g., K₂CO₃).

- Subsequent acetylation with acetic anhydride and HCl gas treatment yields the hydrochloride salt.

- Critical Note : Strict control over bromophenyl regioisomers (<0.1% 3-fluoro impurity) is required to avoid side reactions.

Reductive Amination Strategies

Borane-THF/Acetic Acid System

Adapting methods from Thieme-Connect (2016), cyclohexanone derivatives are condensed with 3-fluoroaniline under reductive conditions:

- Reagents :

- Cyclohexanone (1.5 equiv)

- 3-Fluoroaniline (1.0 equiv)

- BH₃·THF (3.0 equiv)

- Acetic acid (5% v/v)

NaBH₄/TMSCl/DMF Protocol

For electron-deficient amines, NaBH₄ with trimethylsilyl chloride (TMSCl) in DMF enhances reactivity:

- Advantages : 10–25-minute reaction times at 0°C.

- Yield : 78–91% for sterically hindered substrates.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Grignard/Ti(Oi-Pr)₄ | 53–68 | 98.5 | Pilot-scale | BF₃ handling; byproduct removal |

| Reductive Amination | 72–94 | 99.2 | Industrial | Steric hindrance in bulky amines |

| Biocatalytic | 40–62 | 95.0 | Lab-scale | Enzyme stability; cost |

Purification and Characterization

Crystallization Techniques

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Fluorophenyl)-cyclohexanamine HCl can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Applications De Recherche Scientifique

Chemistry

1-(3-Fluorophenyl)-cyclohexanamine HCl serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for the development of novel compounds with tailored properties for specific applications in research and industry.

Biology

Research indicates that this compound may influence biological systems significantly. Studies have explored its potential effects on enzyme inhibition and receptor binding, suggesting that it could play a role in modulating various biological pathways . For instance, it has been investigated for neuroprotective properties against motor neuron degeneration, demonstrating efficacy in preserving neuronal survival under stress conditions .

Medicine

This compound is being explored for therapeutic applications, particularly as a candidate for treating central nervous system (CNS) disorders. Its structural characteristics may enhance its binding affinity to targets involved in neurological functions. Notably, it has shown promise in preclinical studies for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various contexts:

- Neuroprotection: In a study focused on ALS models, this compound was shown to significantly enhance motor neuron survival when administered at specific concentrations, indicating its potential as a neuroprotective agent .

- CNS Penetration: Research has highlighted its ability to penetrate the CNS effectively without overt toxicity, making it a viable candidate for long-term therapeutic regimens targeting neurological conditions .

- Therapeutic Development: Ongoing investigations are assessing its role as a monoamine reuptake inhibitor, which could have implications for treating mood disorders and other psychiatric conditions .

Mécanisme D'action

The mechanism of action of 1-(3-Fluorophenyl)-cyclohexanamine HCl involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity, while the cyclohexylamine moiety can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Selected Arylcyclohexylamine Derivatives

Pharmacological and Physical Properties

Table 2: Pharmacological and Physical Property Comparison

- NMDA Receptor Interaction : 3-MeO-PCE and related arylcyclohexylamines exhibit high affinity for NMDA receptors, with fluorine or methoxy substituents modulating binding kinetics . The absence of a ketone group in this compound may reduce NMDA antagonism compared to ketamine analogs like 3-FDCK .

- Metabolic Stability : Fluorinated compounds (e.g., 3-FDCK, Fluorexetamine) demonstrate enhanced stability due to fluorine’s electronegativity and resistance to oxidative metabolism .

Activité Biologique

1-(3-Fluorophenyl)-cyclohexanamine hydrochloride (CAS Number: 125802-18-8) is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to the central nervous system (CNS). This article delves into its biological activity, including receptor interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(3-Fluorophenyl)-cyclohexanamine HCl features a cyclohexanamine core substituted with a 3-fluorophenyl group. Its molecular formula is . The presence of the fluorine atom enhances the compound's electronic properties, potentially influencing its interaction with biological targets.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine . This suggests potential implications for mood regulation and cognitive function. The compound's structural similarity to other psychoactive substances supports its investigation as a candidate for treating psychiatric conditions.

Biological Activity and Receptor Interactions

The binding profile of this compound has been explored in various studies:

- Serotonin Receptors : Preliminary studies suggest that this compound may exhibit affinity for serotonin receptors, which are crucial in mood regulation.

- Dopamine Receptors : Its interaction with dopamine receptors could indicate potential effects on reward pathways and motivation.

Table 1: Binding Affinity of this compound

| Receptor Type | Binding Affinity (Ki) | Reference |

|---|---|---|

| 5-HT2A (Serotonin) | TBD | |

| D2 (Dopamine) | TBD |

Case Studies and Research Findings

Several studies have evaluated the pharmacological effects of this compound:

- CNS Activity : In a study assessing the compound's CNS effects, it was administered intraperitoneally at doses of 10 mg/kg. Results indicated modulation of CNS phenotypes without significant toxicity, suggesting a favorable safety profile for long-term use .

- Hypoxia Response : Another investigation focused on the compound's ability to inhibit hypoxia-inducible factor (HIF-1) signaling pathways using glioma cell lines. The compound demonstrated an IC50 value of 0.7 ± 0.4 μM, indicating significant inhibitory activity under hypoxic conditions .

Table 2: IC50 Values of Related Compounds

| Compound Name | IC50 (μM) | Reference |

|---|---|---|

| This compound | 0.7 ± 0.4 | |

| Rac-(1R,3S)-3-(3-fluorophenyl)cyclohexan-1-amine | TBD |

Potential Therapeutic Applications

Given its biological activity, this compound is being explored for several therapeutic applications:

- Psychiatric Disorders : Its interaction with serotonin and dopamine receptors positions it as a potential treatment for conditions like depression and anxiety.

- Neuroprotection : The compound's neuroprotective properties observed in animal models suggest it may be beneficial in neurodegenerative diseases or conditions involving neuroinflammation.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural integrity and purity of 1-(3-Fluorophenyl)-cyclohexanamine HCl?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) for structural elucidation. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity assessment (≥98% by area normalization). Mass spectrometry (MS) validates molecular weight. Cross-reference results with batch-specific certificates of analysis from reference material suppliers, which detail retention times and spectral matches .

Q. What storage conditions are critical for maintaining the stability of this compound in long-term studies?

- Methodological Answer : Store as a crystalline solid in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Stability data indicate integrity for ≥5 years under these conditions. Periodically verify purity via HPLC and monitor for physical changes (e.g., discoloration, crystallization shifts) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE: nitrile gloves, safety goggles, lab coat) and work in a fume hood with HEPA filtration. Adhere to Safety Data Sheet (SDS) guidelines for spill management (absorb with inert materials like diatomite) and disposal (hazardous waste protocols). Implement a chemical hygiene plan compliant with OSHA standards .

Advanced Research Questions

Q. How should researchers design experiments to investigate the NMDA receptor binding kinetics of this compound while controlling for experimental variables?

- Methodological Answer : Conduct radioligand displacement assays using [3H]MK-801 in rat cortical membranes. Include controls: positive (e.g., ketamine, IC50 reference), negative (vehicle), and concentration gradients (10^-4 to 10^-10 M). Standardize buffer pH (7.4), temperature (25°C), and incubation duration (90 minutes). Validate results with orthogonal assays (e.g., electrophysiology) and computational docking studies to resolve binding site ambiguities .

Q. How can contradictory literature findings on the metabolic pathways of arylcyclohexylamines be resolved methodologically?

- Methodological Answer : Perform comparative metabolism studies using human liver microsomes with CYP450 isoform-specific inhibitors (e.g., quinidine for CYP2D6). Employ liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for metabolite profiling, using deuterated internal standards for quantification. Cross-validate with in silico tools (e.g., MetaSite) and replicate across donor pools to account for genetic variability .

Q. What synthetic optimization strategies can improve yield while reducing fluorinated byproducts?

- Methodological Answer : Optimize via microwave-assisted synthesis using Pd-catalyzed coupling reactions. Monitor reaction progress with inline Fourier-transform infrared (FTIR) spectroscopy. Adjust parameters: temperature (80–100°C), solvent (DMF/H2O ratio), and stoichiometry (amine:ketone = 1:1.2). Purify intermediates via recrystallization (ethanol/ether) and characterize by gas chromatography-mass spectrometry (GC-MS) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported receptor affinity values for arylcyclohexylamine derivatives?

- Methodological Answer : Replicate studies using standardized assay conditions (e.g., membrane preparation methods, ligand concentrations). Verify compound purity via independent HPLC analysis and exclude degraded batches. Compare results across multiple receptor subtypes (e.g., NMDA vs. sigma-1) and species (human vs. rodent). Publish raw datasets and assay parameters for cross-laboratory validation .

Experimental Design Considerations

Q. What in vitro models are appropriate for preliminary toxicological profiling of this compound?

- Methodological Answer : Use immortalized cell lines (e.g., HEK293, SH-SY5Y) for cytotoxicity assays (MTT/propidium iodide). Include hepatocyte models (HepG2) for metabolic stability assessments. Pair with zebrafish embryo models (FET assay) for acute toxicity screening. Dose-response curves (1–100 µM) and time-course studies (24–72 hours) provide mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.